![molecular formula C12H13NO B15276223 3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine](/img/structure/B15276223.png)
3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine is an organic compound with the molecular formula C12H13NO It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a phenylprop-2-yn-1-yl group attached via an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine typically involves the reaction of 3-phenylprop-2-yn-1-ol with azetidine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride to deprotonate the alcohol, facilitating the nucleophilic attack on the azetidine ring. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine can undergo several types of chemical reactions, including:
Oxidation: The phenylprop-2-yn-1-yl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The triple bond in the phenylprop-2-yn-1-yl group can be reduced to form alkenes or alkanes.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bond.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of phenylprop-2-yn-1-one or phenylpropanoic acid.
Reduction: Formation of phenylpropene or phenylpropane.
Substitution: Formation of substituted azetidines with various functional groups.
Applications De Recherche Scientifique
3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine involves its interaction with specific molecular targets. The phenylprop-2-yn-1-yl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The azetidine ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylprop-2-yn-1-ol: A precursor in the synthesis of 3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine.
Azetidine: The core structure of the compound, which can be modified to produce various derivatives.
Uniqueness
This compound is unique due to the combination of the azetidine ring and the phenylprop-2-yn-1-yl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C12H13NO |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
3-(3-phenylprop-2-ynoxy)azetidine |
InChI |
InChI=1S/C12H13NO/c1-2-5-11(6-3-1)7-4-8-14-12-9-13-10-12/h1-3,5-6,12-13H,8-10H2 |
Clé InChI |
QLSMMINZGZLSQB-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)OCC#CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


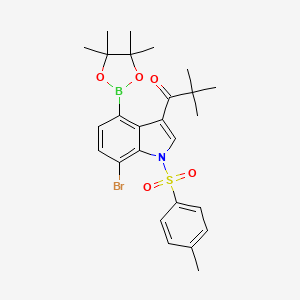
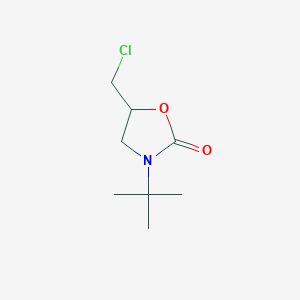
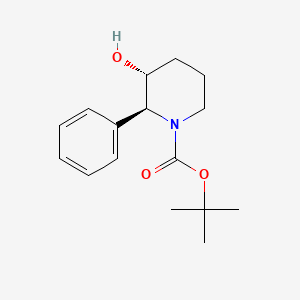
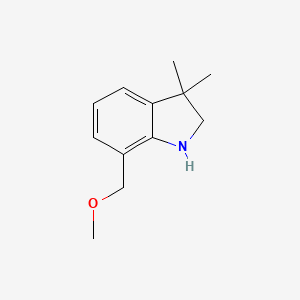
![(Furan-2-ylmethyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B15276175.png)
![1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine](/img/structure/B15276176.png)


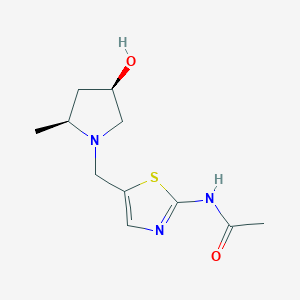
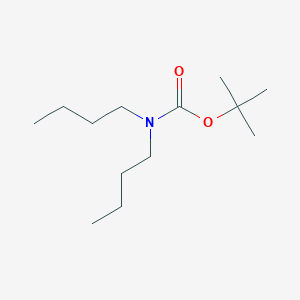
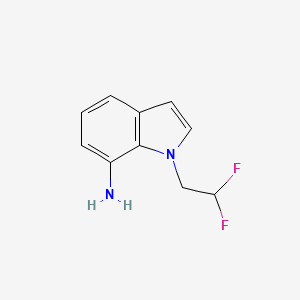
![{2-methyl-2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B15276199.png)


